molecular formula C13H10N4OS B11995697 N'-(2-Thienylmethylene)-1H-benzimidazole-6-carbohydrazide

N'-(2-Thienylmethylene)-1H-benzimidazole-6-carbohydrazide

Katalognummer: B11995697
Molekulargewicht: 270.31 g/mol
InChI-Schlüssel: QVXYFODXPYJJDZ-FRKPEAEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(2-Thienylmethylene)-1H-benzimidazole-6-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Thienylmethylene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 2-thiophenecarboxaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(2-Thienylmethylene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or benzimidazole moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amine and aldehyde.

Wirkmechanismus

The mechanism of action of N’-(2-Thienylmethylene)-1H-benzimidazole-6-carbohydrazide involves its ability to form stable complexes with metal ions. The nitrogen atoms in the Schiff base can coordinate with metal ions, leading to the formation of metal-ligand complexes. These complexes can interact with biological molecules, disrupting cellular processes and exhibiting antimicrobial or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(2-Thienylmethylene)-1H-benzimidazole-6-carbohydrazide is unique due to its specific structure, which combines the benzimidazole and thiophene moieties. This unique structure allows it to form stable metal complexes and exhibit a range of biological activities, making it a versatile compound for various applications.

Eigenschaften

Molekularformel

C13H10N4OS

Molekulargewicht

270.31 g/mol

IUPAC-Name

N-[(E)-thiophen-2-ylmethylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C13H10N4OS/c18-13(17-16-7-10-2-1-5-19-10)9-3-4-11-12(6-9)15-8-14-11/h1-8H,(H,14,15)(H,17,18)/b16-7+

InChI-Schlüssel

QVXYFODXPYJJDZ-FRKPEAEDSA-N

Isomerische SMILES

C1=CSC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3

Kanonische SMILES

C1=CSC(=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.